2-Ethyl-1,3-benzoxazol-4-amine

Vue d'ensemble

Description

Synthesis Analysis

Several synthetic strategies have been explored for benzoxazole derivatives, including those involving 2-aminophenol as a precursor. These methods have been used to efficiently synthesize benzoxazole compounds with diverse functional groups. Notably, the combination of 2-aminophenol with aldehydes, ketones, acids, alcohols, isothiocyanates, ortho-esters, and alkynones under various reaction conditions and catalysts has yielded promising results .

Molecular Structure Analysis

Chemical Reactions Analysis

- A three-component reaction involving o-iodoanilines or electron-rich aromatic amines with K2S and DMSO yields 2-unsubstituted benzothiazoles .

- Cyclization reactions of 2-aminophenols with β-diketones, catalyzed by a combination of Brønsted acid and CuI, provide various 2-substituted benzoxazoles .

Physical And Chemical Properties Analysis

Applications De Recherche Scientifique

Green Chemistry

2-Ethyl-1,3-benzoxazol-4-amine: plays a significant role in green chemistry. It is used in the synthesis of 2-aminobenzoxazoles via a green and efficient method using heterocyclic ionic liquid as a catalyst . This process occurs smoothly at room temperature and yields up to 97% . Such high-efficiency reactions are valuable for developing sustainable and environmentally friendly chemical processes.

Pharmaceutical Applications

In the pharmaceutical industry, derivatives of 2-Ethyl-1,3-benzoxazol-4-amine have been identified as potent 5-HT3-receptor antagonists . These compounds are promising targets for the treatment of neurological disorders such as Alzheimer’s disease and schizophrenia . Additionally, they have been explored as α7 nicotinic acetylcholine receptor (nAchR) agonists and 5-HT6-receptor antagonists , with some derivatives reaching clinical trials against insomnia .

Antimicrobial Activity

Benzoxazole derivatives, including 2-Ethyl-1,3-benzoxazol-4-amine , have shown significant antimicrobial activity . They have been tested against a variety of pathogens, including Gram-positive and Gram-negative bacteria , as well as fungal strains like Candida albicans and Aspergillus niger . These compounds offer a promising avenue for the development of new antimicrobial agents, especially in the face of rising drug-resistant infections.

Anticancer Research

The anticancer potential of 2-Ethyl-1,3-benzoxazol-4-amine derivatives has been evaluated, particularly against human colorectal carcinoma (HCT116) cancer cell lines . Some derivatives have shown promising results, with activities comparable to standard drugs like 5-fluorouracil . This highlights the potential of benzoxazole derivatives in cancer therapy, offering hope for more effective treatments with fewer side effects.

Antifungal Applications

Research has also demonstrated the antifungal properties of 2-Ethyl-1,3-benzoxazol-4-amine derivatives. They have been compared to standard antifungal drugs such as voriconazole and have shown similar efficacy against fungi like Aspergillus niger . This suggests their use in treating fungal infections, which are a significant concern in both clinical and agricultural settings.

Synthesis of Functional Materials

The versatility of 2-Ethyl-1,3-benzoxazol-4-amine extends to the synthesis of functional materials. Its derivatives are used as intermediates in creating new biological materials, which can have applications ranging from biotechnology to material science . The ability to create diverse and functionalized materials makes it a valuable compound in research and industry.

Enzyme Inhibition

Benzoxazole derivatives have been studied for their role in enzyme inhibition, which is crucial in the development of drugs for various diseases. For instance, they have been investigated for their ability to inhibit amyloidogenesis , which is associated with neurodegenerative diseases . This application is particularly important for designing therapeutic agents that can prevent or slow down the progression of diseases like Alzheimer’s.

Receptor Antagonism

Lastly, 2-Ethyl-1,3-benzoxazol-4-amine and its derivatives have been explored for their receptor antagonistic effects. They have been used to study melatonin receptor antagonism and Rho-kinase inhibition . These studies are significant for understanding the mechanisms of action of various drugs and for the development of new therapeutic agents targeting specific receptors.

Mécanisme D'action

Target of Action

Benzoxazole derivatives have been extensively used as a starting material for different mechanistic approaches in drug discovery . More research is needed to identify the specific targets of 2-Ethyl-1,3-benzoxazol-4-amine.

Mode of Action

Benzoxazoles are known to exhibit a broad substrate scope and functionalization, offering several biological activities like anti-microbial, anti-fungal, anti-cancer, anti-oxidant, and anti-inflammatory effects . The specific interactions of 2-Ethyl-1,3-benzoxazol-4-amine with its targets and the resulting changes are subjects of ongoing research.

Biochemical Pathways

Benzoxazoles are known to interact with various biochemical pathways due to their broad substrate scope and functionalization

Result of Action

Benzoxazoles are known to exhibit several biological activities like anti-microbial, anti-fungal, anti-cancer, anti-oxidant, and anti-inflammatory effects . The specific effects of 2-Ethyl-1,3-benzoxazol-4-amine at the molecular and cellular level are subjects of ongoing research.

Propriétés

IUPAC Name |

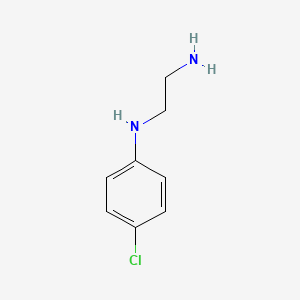

2-ethyl-1,3-benzoxazol-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O/c1-2-8-11-9-6(10)4-3-5-7(9)12-8/h3-5H,2,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASWXQMIZDXNTKA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NC2=C(C=CC=C2O1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10476979 | |

| Record name | 2-Ethyl-1,3-benzoxazol-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10476979 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

477603-35-3 | |

| Record name | 2-Ethyl-1,3-benzoxazol-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10476979 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-Methoxy-1H-pyrazolo[3,4-c]pyridine](/img/structure/B1315266.png)

![Pyrazolo[1,5-a]pyridin-2-ylmethanol](/img/structure/B1315267.png)